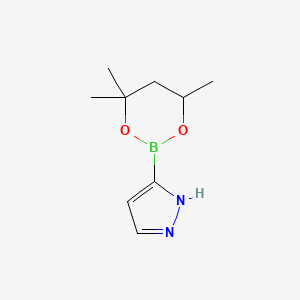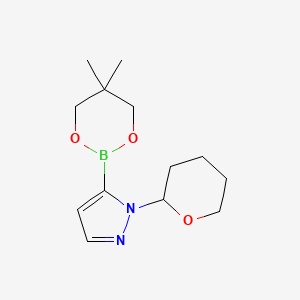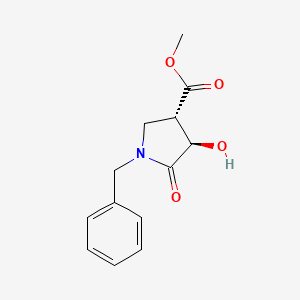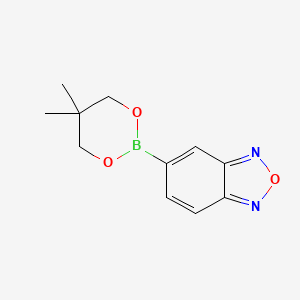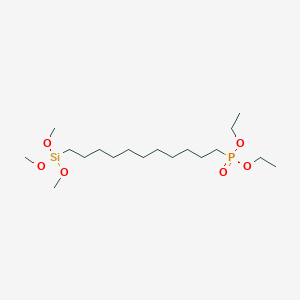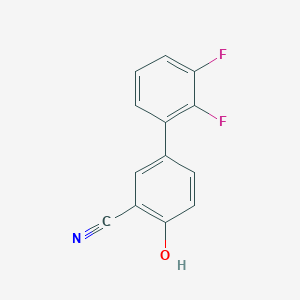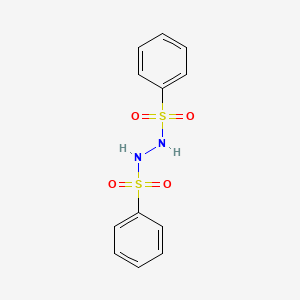
(11-Pentafluorophenylundecanoato)trimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(11-Pentafluorophenylundecanoato)trimethoxysilane” is a chemical compound with the IUPAC name (2,3,4,5,6-pentafluorophenyl) 11-trimethoxysilylundecanoate . It is also known by other names such as 10-pentafluorophenoxycarbonyl decyltrimethoxysilane and 2,3,4,5,6-pentafluorophenyl 11-trimethoxysilyl undecanoate .
Synthesis Analysis
The synthesis of trimethoxysilane compounds, which “(11-Pentafluorophenylundecanoato)trimethoxysilane” is a part of, involves the hydrolysis of methoxysilane coupling agents (MSCA). The hydrolysis kinetics of these agents, including phenyltrimethoxysilane and vinyltrimethoxysilane, have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions .Molecular Structure Analysis
The molecular formula of “(11-Pentafluorophenylundecanoato)trimethoxysilane” is C20H29F5O5Si . Its molecular weight is 472.524 g/mol . The structure includes a pentafluorophenyl group attached to an undecanoate chain, which is further connected to a trimethoxysilane group .Chemical Reactions Analysis
The hydrolysis of trimethoxysilane compounds is a key reaction in their chemistry. The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions . The rate constant of the phenyltrimethoxysilane was found to be sensitive to the temperature .Physical And Chemical Properties Analysis
Trimethoxysilane compounds, including “(11-Pentafluorophenylundecanoato)trimethoxysilane”, have unique properties due to their structure. They exhibit higher reactivity towards hydrolysis . The introduction of fluorine atoms can increase the hydrophobicity and thermostability of the resulting silicon resin .Applications De Recherche Scientifique
Surface Modification for Wearable Sensors
(11-Pentafluorophenylundecanoato)trimethoxysilane: can be used to modify the surface of textiles to create wearable sensors. By embedding this compound within a sol-gel matrix, it can interact with various dyes to produce pH-sensitive films. These films can be integrated into fabrics, allowing for the development of smart textiles that can monitor health indicators through skin contact .
Enhancement of Thermal Properties in Composites
This compound can be applied to improve the thermal properties of silicone rubber nanocomposites. When used to modify the surface of hexagonal boron nitride, it enhances the filler-matrix interaction. This results in better dispersion and increased thermal conductivity, which is crucial for applications like insulating materials in electrical components .
Low Surface Energy Coatings
The fluorinated nature of (11-Pentafluorophenylundecanoato)trimethoxysilane makes it ideal for creating low surface energy coatings. These coatings are valuable in industrial applications where non-stick properties, anti-adhesiveness, and low friction are desired. Such coatings can be used in cookware, automotive parts, and protective gear .
Mécanisme D'action
Target of Action
The primary target of (11-Pentafluorophenylundecanoato)trimethoxysilane is the surface of polysilicon encoded materials . The compound is used to create self-assembled monolayers on these surfaces, which can then be used for the immobilization of lectins .
Mode of Action
(11-Pentafluorophenylundecanoato)trimethoxysilane interacts with the surface of polysilicon encoded materials by forming a self-assembled monolayer . This process involves the formation of covalent bonds between the silane group of the compound and the surface of the material . The pentafluorophenylundecanoato group then protrudes from the surface, providing a site for the attachment of lectins .
Biochemical Pathways
The compound’s ability to immobilize lectins on a surface can influence various biological processes, as lectins are known to bind to specific carbohydrate structures, influencing cell-cell interactions, immune responses, and pathogen recognition .
Pharmacokinetics
As a surface-modifying agent, its bioavailability is likely to be determined by its ability to form stable, covalently bonded monolayers on the target surface .
Result of Action
The result of the action of (11-Pentafluorophenylundecanoato)trimethoxysilane is the creation of a surface that can effectively immobilize lectins . This can be used for cell tagging and other applications where the specific binding properties of lectins are required .
Action Environment
The action of (11-Pentafluorophenylundecanoato)trimethoxysilane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals . For example, the compound is moisture sensitive, and its storage and handling require protection from water and oxidizing agents . Furthermore, the efficiency of the self-assembly process can be influenced by the pH and ionic strength of the solution in which it is carried out .
Safety and Hazards
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 11-trimethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F5O5Si/c1-27-31(28-2,29-3)13-11-9-7-5-4-6-8-10-12-14(26)30-20-18(24)16(22)15(21)17(23)19(20)25/h4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYPNQIBGIOYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F5O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

